5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
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Overview
Description
5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with a diazatricyclo core, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylbenzyl chloride with a suitable diazatricyclo precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium tert-butoxide, and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to penetrate the blood-brain barrier, making it a candidate for neurological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dimethylphenyl)methyl]-1,2-dimethylbenzene
- N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate
- N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate
Uniqueness
What sets 5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-3-4-14(13(2)5-12)6-17-9-18-7-15(16(17)20)8-19(10-17)11-18/h3-5,15H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVGRQDJRWTVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC23CN4CC(C2=O)CN(C3)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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